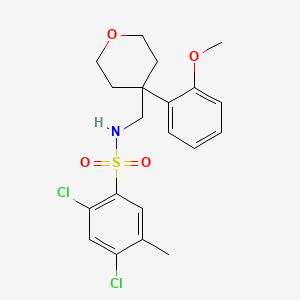

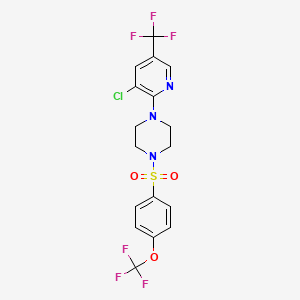

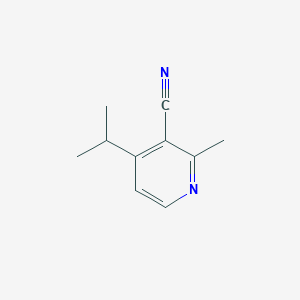

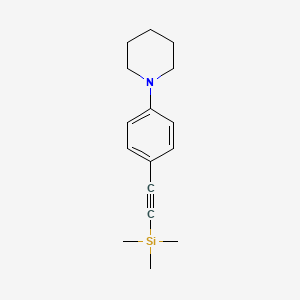

![molecular formula C17H16ClN5O3S B2497918 3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-41-6](/img/structure/B2497918.png)

3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

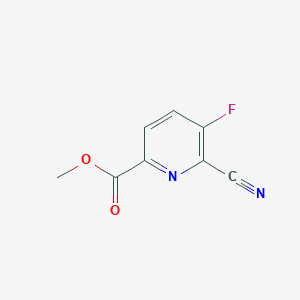

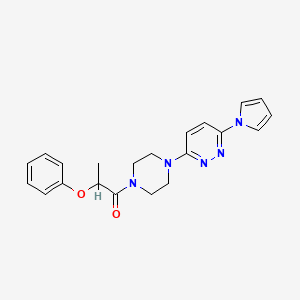

Description

Synthesis Analysis

Synthesis of complex molecules like this involves multiple steps, including the formation of key intermediates and the strategic incorporation of functional groups. For instance, the synthesis of related pyrimidine derivatives often utilizes the reaction of amino-substituted pyrimidines with various reagents to introduce new functional groups or to cyclize existing ones into more complex structures. One method involves heteroaromatization with 4-hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines and related structures, showing the versatility of pyrimidine chemistry in generating diverse molecular architectures (El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their chemical reactivity and physical properties. For example, the study of similar compounds, like 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, provides insights into the impact of substituents on the molecular framework, including hydrogen bonding and π…π interactions that stabilize the molecular structure (Şahin et al., 2012).

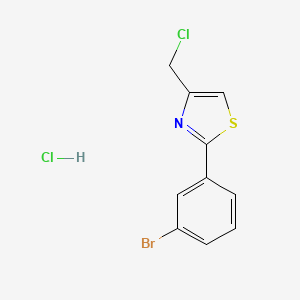

Chemical Reactions and Properties

Chemical properties of such molecules are defined by their functional groups and structural framework. Reactions can range from nucleophilic substitutions to cyclization reactions, each altering the molecule's structure and functionality. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones demonstrates the regiospecific displacement and amination reactions crucial for constructing complex molecular structures (Chu, 1990).

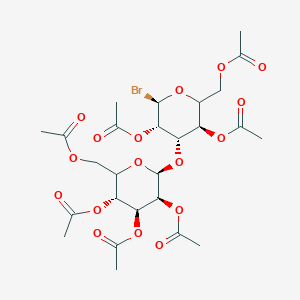

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Detailed studies on similar molecules, utilizing techniques like X-ray diffraction, reveal the impact of molecular architecture on the physical state and stability of the compounds. For example, the analysis of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] showed how hydrogen-bonding networks influence crystal polymorphism (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical behavior of such compounds under different conditions reveals their reactivity and potential applications. Studies on the reactivity of pyrimidine and piperazine derivatives under various conditions can help predict the chemical behavior of our compound of interest. For instance, the preparation and reactivity of piperazine-3,6-diones starting from alpha-amino acids indicate how modifications in the molecular structure can lead to significant changes in chemical properties (Veerman et al., 2003).

Scientific Research Applications

Synthesis and Properties of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazines, has been explored for potential applications in medicinal chemistry. These compounds have been investigated for their antimicrobial activities, with some demonstrating effectiveness against a range of microorganisms (El-Agrody et al., 2001) (Allehyani, 2022).

Antimicrobial and Anticancer Applications

Certain synthesized pyrimidine derivatives, such as 5-alkyl-6-substituted uracils and related compounds, have shown promising in vitro activities against bacterial strains and pathogenic fungi. Interestingly, some of these derivatives have displayed broad-spectrum antibacterial activity, suggesting potential applications in the development of new antimicrobial agents (Al-Turkistani et al., 2011). Additionally, derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione have been studied for their anticancer properties, especially against leukemia, sarcoma, and lymphoma, highlighting their potential use in cancer therapy (Machoń et al., 1987).

Neuropharmacological Potential

Compounds like bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and evaluated for their 5-HT2 (serotonin receptor) antagonist activity, indicating their potential application in neuropharmacology and the treatment of disorders related to serotonin dysregulation (Watanabe et al., 1992).

Mechanism of Action

Target of Action

It is related to3C-PEP , a designer drug of the piperazine class . 3C-PEP is known to be a highly potent dopamine transporter (DAT) ligand . It is highly selective for the dopamine transporter with a dissociation constant Ki = 0.04 nM .

Mode of Action

Considering its relation to 3c-pep, it may act as a dopamine reuptake inhibitor . This means it could prevent the reabsorption of dopamine into pre-synaptic neurons, increasing the concentration of dopamine in the synaptic cleft. This leads to prolonged and enhanced dopaminergic signaling.

Result of Action

As a potential dopamine reuptake inhibitor, it could lead to increased dopamine levels in the synaptic cleft, enhancing and prolonging dopaminergic signaling .

Action Environment

properties

IUPAC Name |

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIAQLMYZLDBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)